3-Bromoisothiazolo[3,4-b]pyridine
Overview
Description
3-Bromoisothiazolo[3,4-b]pyridine is a heterocyclic compound with the molecular formula C6H3BrN2S and a molecular weight of 215.07 g/mol . This compound is characterized by the presence of a bromine atom attached to the isothiazolo[3,4-b]pyridine ring system. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromoisothiazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-aminopyridine with bromine and sulfur to form the desired compound . The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and under controlled temperature conditions to ensure the formation of the isothiazolo ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromoisothiazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Substituted isothiazolo[3,4-b]pyridines.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Amines and other reduced derivatives.
Scientific Research Applications
3-Bromoisothiazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential anticancer properties and as a scaffold for drug design
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromoisothiazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, including anticancer activity .
Comparison with Similar Compounds
3-Bromoisothiazolo[3,4-b]pyridine can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridine: Similar in structure but lacks the bromine atom.
Thieno[2,3-b]pyridine: Another heterocyclic compound with similar applications in medicinal chemistry.
The uniqueness of this compound lies in its bromine substitution, which can influence its reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-bromo-[1,2]thiazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-5-4-2-1-3-8-6(4)9-10-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXQXZJDIYHKFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(SN=C2N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590255 | |
Record name | 3-Bromo[1,2]thiazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42242-08-0 | |
Record name | 3-Bromo[1,2]thiazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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